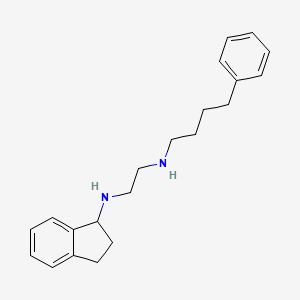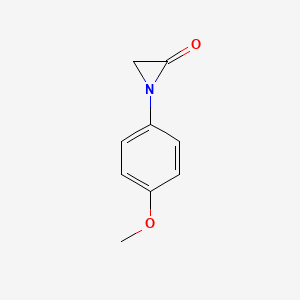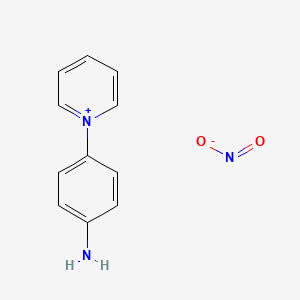![molecular formula C15H33ClN4O B12575362 N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}decanamide--hydrogen chloride (1/1) CAS No. 499194-70-6](/img/structure/B12575362.png)
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}decanamide--hydrogen chloride (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}decanamide–hydrogen chloride (1/1) is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a hydrazinylmethylidene group, which imparts significant reactivity and versatility in chemical synthesis and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}decanamide–hydrogen chloride (1/1) typically involves the reaction of decanoyl chloride with 4-aminobutylhydrazine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually facilitated by a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets stringent quality standards .
Analyse Des Réactions Chimiques
Types of Reactions
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}decanamide–hydrogen chloride (1/1) undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or nitroso compounds.
Reduction: Reduction reactions can convert the hydrazinyl group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinylmethylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides or nitroso compounds, while reduction typically produces amines .
Applications De Recherche Scientifique
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}decanamide–hydrogen chloride (1/1) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}decanamide–hydrogen chloride (1/1) exerts its effects involves interactions with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt essential biological pathways, making the compound a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-nitrophenyl)acetohydrazonoyl bromide
- 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one
- Phenylthiosemicarbazide
Uniqueness
N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}decanamide–hydrogen chloride (1/1) stands out due to its unique hydrazinylmethylidene group, which imparts distinct reactivity and versatility. This makes it particularly valuable in synthetic chemistry and biological research, where it can be used to explore new reaction pathways and biological mechanisms .
Propriétés
Numéro CAS |
499194-70-6 |
|---|---|
Formule moléculaire |
C15H33ClN4O |
Poids moléculaire |
320.90 g/mol |
Nom IUPAC |
N-[4-(hydrazinylmethylideneamino)butyl]decanamide;hydrochloride |
InChI |
InChI=1S/C15H32N4O.ClH/c1-2-3-4-5-6-7-8-11-15(20)18-13-10-9-12-17-14-19-16;/h14H,2-13,16H2,1H3,(H,17,19)(H,18,20);1H |
Clé InChI |
ALSMXSLOWJIETM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)NCCCCN=CNN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,4,5-Tris[(S)-3,7-dimethyloctyloxy]aniline](/img/structure/B12575298.png)
![4-Bromo-3-[hydroxy(4-nitrophenyl)methyl]but-3-en-2-one](/img/structure/B12575306.png)



![3-(1-Piperidinylmethyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12575329.png)


![2-{[3,5-Bis(trifluoromethyl)anilino]methyl}-4-chlorophenol](/img/structure/B12575348.png)
![2-Oxa-7-azaspiro[4.5]decan-1-one](/img/structure/B12575357.png)
![5,7-Dioxa-1-azabicyclo[6.2.0]decane](/img/structure/B12575365.png)

